molecular formula C18H17N3O2S B2484191 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921528-26-9

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2484191
CAS No.: 921528-26-9
M. Wt: 339.41
InChI Key: LRUVTIWJLXMEKB-UHFFFAOYSA-N
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Description

N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyridazinone derivative featuring a thiophene-substituted acetamide moiety. The core structure includes a pyridazinone ring (6-oxo-3-phenylpyridazine) linked via an ethyl group to an acetamide scaffold, with a thiophen-2-yl substituent.

  • Activation of 2-(thiophen-2-yl)acetic acid to form an acyl chloride.
  • Coupling with a pyridazinone-containing ethylamine derivative under basic conditions.

This compound’s structural features—pyridazinone, thiophene, and acetamide groups—are associated with diverse pharmacological activities, including anticancer and anti-inflammatory effects, as observed in related analogs .

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-15-7-4-12-24-15)19-10-11-21-18(23)9-8-16(20-21)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUVTIWJLXMEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the pyridazine class, characterized by its unique structure that combines a pyridazinone core with an ethyl and thiophene substituent. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S, with a molecular weight of 339.4 g/mol. The compound features a pyridazine ring fused with a phenyl group and an acetamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
CAS Number921528-26-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an enzyme inhibitor , potentially blocking the active sites of specific enzymes involved in metabolic pathways. Additionally, it may modulate signaling pathways by interacting with cellular receptors, which can influence various physiological processes.

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, suggesting that structural modifications are essential for optimizing efficacy.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of pyridazine derivatives found that modifications to the aromatic rings significantly influenced their effectiveness against various bacterial strains. The compound demonstrated promising results in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Potential

The compound's structural characteristics suggest potential anti-inflammatory properties. Pyridazine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The incorporation of thiophene moieties has been shown to enhance the selectivity and potency of these compounds against COX-2, potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table: COX Inhibition Potency

CompoundCOX Inhibition (nM)
Pyridazine Derivative A5.3
Pyridazine Derivative B34.2
N-(2-(6-oxo...amideTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of functional group positioning and electronic properties in determining the biological activity of pyridazine derivatives. Modifications such as halogenation or substitution with electron-donating groups can significantly affect their pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in the following areas:

1.1 Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy.

1.2 Anti-inflammatory and Anticancer Properties
The compound has been studied for its potential anti-inflammatory and anticancer effects. Its ability to interact with various biological targets allows it to modulate pathways involved in inflammation and cancer progression .

1.3 Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, inhibiting their activity, or acting as an agonist/antagonist to modulate signaling pathways. This versatility makes it a candidate for drug development aimed at treating conditions resistant to conventional therapies.

Material Science

2.1 Organic Semiconductors
Due to its unique structural features, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is being explored as a material for organic semiconductors. Its electronic properties may contribute to the development of photovoltaic materials, which are essential for solar energy applications.

Biological Studies

3.1 Enzyme Interaction Studies
The compound is utilized in studies aimed at understanding the interactions between pyridazinone derivatives and enzymes. These interactions are crucial for elucidating the biochemical pathways influenced by these compounds and can lead to the discovery of new therapeutic targets .

3.2 Case Studies
Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Findings
Study 1Antibacterial activityDemonstrated effectiveness against multiple bacterial strains, suggesting potential as a lead compound for antibiotic development.
Study 2Anti-inflammatory effectsShowed significant reduction in inflammatory markers in vitro, indicating potential therapeutic use in inflammatory diseases .
Study 3Organic semiconductor propertiesExhibited promising electronic properties suitable for application in organic photovoltaics.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Formula Molar Mass (g/mol) Biological Activity/Notes Reference
Target Compound : N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide Pyridazinone, ethyl linker, thiophen-2-yl acetamide Not provided Not provided Presumed anticancer activity (based on analogs) N/A
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Thiomorpholinyl, phenylethyl group C18H22N4O2S 358.46 Not specified
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Fluorophenyl, thiomorpholinyl C16H16FN4O2S 347.39 Potential kinase inhibition
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Tetrazole-thioether, thiophen-2-yl C16H16N6O2S2 396.47 Enhanced metabolic stability (tetrazole group)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide Bromophenyl, methylthio benzyl C21H20BrN3O2S 460.37 Moderate yield (10%) in synthesis
N-(2-(Trifluoromethyl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Trifluoromethylphenyl C19H15F3N3O2 374.34 Improved lipophilicity (CF3 group)

Pharmacological Optimization Challenges

  • Synthetic Yields : Bromophenyl derivatives (e.g., ) show low yields (10%), necessitating optimized conditions.
  • Solubility : Highly lipophilic groups (e.g., CF3 in ) may reduce aqueous solubility, requiring formulation adjustments.

Preparation Methods

Cyclocondensation of 1,4-Diketones

3-Phenylpyridazin-6(1H)-one is synthesized by treating 1-phenyl-1,4-pentanedione with hydrazine hydrate in ethanol under reflux (Scheme 1). The diketone undergoes cyclization, forming the pyridazinone ring through intramolecular dehydration.

Reaction Conditions

Reactant Reagent/Solvent Temperature Time Yield
1-Phenyl-1,4-pentanedione Hydrazine hydrate, ethanol Reflux 12 h 75%

This method is favored for its simplicity and scalability, though the availability of the diketone precursor may limit its utility.

Alternative Route: Oxidation of Dihydropyridazines

An alternative involves oxidizing 3-phenyl-1,6-dihydropyridazine with potassium permanganate in acidic media, though this method is less efficient (yield: 50–60%).

Introduction of the Ethylamine Side Chain

Functionalization of the pyridazinone nitrogen with a 2-aminoethyl group is critical. This is achieved via N-alkylation or nucleophilic substitution.

N-Alkylation with 2-Bromoethylamine Hydrobromide

3-Phenylpyridazin-6(1H)-one reacts with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C (Scheme 2). The reaction proceeds via an SN2 mechanism, yielding N-(2-aminoethyl)-3-phenylpyridazin-6(1H)-one.

Optimization Insights

  • Base Selection : Potassium carbonate outperforms triethylamine due to superior solubility in DMF.
  • Solvent Effects : DMF facilitates higher yields (80%) compared to acetonitrile (65%).

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

The acetamide moiety is introduced via acylation of the ethylamine intermediate. This requires prior activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride.

Activation with Thionyl Chloride

2-(Thiophen-2-yl)acetic acid is treated with excess thionyl chloride (1.5 equiv) under reflux in anhydrous dichloromethane (DCM) for 3 h. The reaction is quenched with ice-water, and the acyl chloride is isolated via distillation (yield: 85–90%).

Critical Considerations

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Safety : Excess thionyl chloride is neutralized with sodium bicarbonate before disposal.

Acylation of the Ethylamine Intermediate

The final step involves coupling N-(2-aminoethyl)-3-phenylpyridazin-6(1H)-one with 2-(thiophen-2-yl)acetyl chloride.

Amide Bond Formation

The amine intermediate is dissolved in tetrahydrofuran (THF) with triethylamine (1.1 equiv) as a base. 2-(Thiophen-2-yl)acetyl chloride (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 15 h (Scheme 3). The product precipitates as a white solid, which is filtered, washed with water, and recrystallized from acetonitrile (yield: 70–75%).

Spectroscopic Characterization

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyridazinone).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 5H, Ph), 7.10–6.95 (m, 3H, thiophene), 4.25 (t, 2H, CH₂N), 3.75 (s, 2H, CH₂CO), 3.50 (t, 2H, CH₂NH).

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the acylation step completes in 30 minutes at 100°C with comparable yields (72%).

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin enables stepwise acylation, though yields are moderate (60%) due to steric hindrance.

Challenges and Optimization Strategies

Purification Difficulties

The product’s polar nature complicates column chromatography. Recrystallization from acetonitrile or ethyl acetate/hexane mixtures is preferred.

Side Reactions

Over-alkylation at the pyridazinone nitrogen is mitigated by using a slight excess of the amine intermediate (1.2 equiv).

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